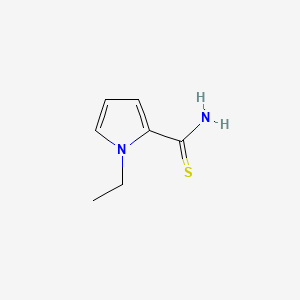

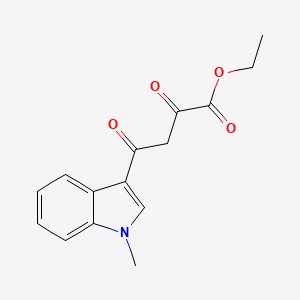

![molecular formula C13H10N4O2 B3071437 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-62-5](/img/structure/B3071437.png)

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Overview

Description

The compound “1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also has a carboxylic acid group (-COOH) at the 4-position and a methyl group (-CH3) at the 1-position of the pyrazolo[3,4-b]pyridine core. Additionally, there is a pyridin-3-yl group attached at the 6-position .

Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, would be expected to have a bicyclic system (pyrazolo[3,4-b]pyridine) with a carboxylic acid group, a methyl group, and a pyridin-3-yl group attached. The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups and could be influenced by factors such as steric hindrance and electronic effects .

Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyridine rings might participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Vibrational Spectra and Structure Analysis

1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and related compounds have been the subject of theoretical and experimental investigations focusing on their structure and vibrational spectra. Studies using FT-IR and FT-Raman spectra, alongside normal coordinate analysis and density functional theory (DFT), have been crucial in understanding the molecular structure and characteristic hydrogen bonding of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

Antibacterial Applications

Research has been conducted on the synthesis of derivatives of this compound for antibacterial applications. These compounds have been evaluated for their effectiveness as antibacterial agents, indicating potential medical applications in combating bacterial infections (Maqbool et al., 2014).

Crystal Structure and Computational Study

Studies involving the synthesis and characterization of compounds structurally related to this compound, including X-ray diffraction and DFT calculations, have been instrumental in elucidating their molecular structure. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their potential applications in various scientific fields (Shen et al., 2012).

Anticancer Research

Research into organometallic complexes involving compounds similar to this compound has revealed potential anticancer applications. These studies explore the role of such compounds as inhibitors of cyclin-dependent kinases (Cdks), which are critical in cancer treatment strategies (Stepanenko et al., 2011).

Chemical Library Development

The development of chemical libraries including pyrazolo[3,4-b]pyridines, to which this compound belongs, has been researched extensively. Such libraries are important for various combinatorial transformations in medicinal chemistry and drug development (Volochnyuk et al., 2010).

Antiviral Activity

Compounds structurally related to this compound have been synthesized and tested for their antiviral activities. This research indicates the potential of these compounds in treating viral infections, providing a pathway for developing new antiviral drugs (Bernardino et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been found to exhibit potent in vitro antipromastigote activity

Mode of Action

A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to this site and interfere with its normal function, leading to its antipromastigote activity.

Biochemical Pathways

Given its potential interaction with the LmPTR1 pocket , it may affect pathways related to the life cycle of certain parasites

Result of Action

It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or development of certain parasites at the molecular or cellular level.

properties

IUPAC Name |

1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBXVBMXYIUBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

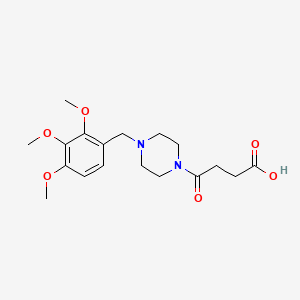

![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)

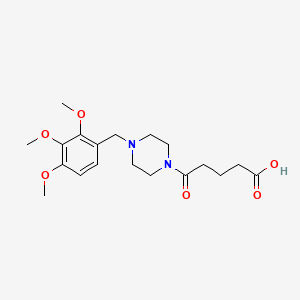

![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)

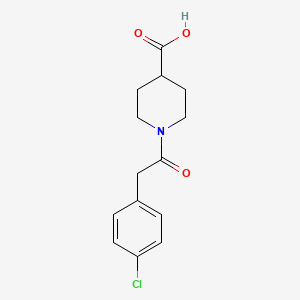

![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)

![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)

![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)